tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate
Overview
Description
Tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is a useful research compound. Its molecular formula is C12H15F3N2O2 and its molecular weight is 276.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy . .
Biological Activity
Chemical Identification
- IUPAC Name : tert-butyl N-[(2-(trifluoromethyl)pyridin-4-yl)methyl]carbamate
- CAS Number : 916210-33-8
- Molecular Formula : C12H15F3N2O2
- Molecular Weight : 276.25 g/mol
tert-Butyl ((2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Research indicates that compounds containing pyridine and carbamate moieties can exhibit various biological activities, including antibacterial, antifungal, and antiviral properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological efficacy.
Pharmacological Studies
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Antichlamydial Activity
A study highlighted the synthesis of pyridine derivatives that demonstrated selective activity against Chlamydia trachomatis. Compounds similar to this compound were shown to inhibit the growth of this pathogen without affecting host cell viability, suggesting a targeted therapeutic potential against chlamydial infections . -
Cytotoxicity Assessment
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various mammalian cell lines. Preliminary results indicate low toxicity levels, with IC50 values suggesting that while the compound is effective against certain pathogens, it remains safe for human cells . -
Selectivity and Spectrum of Activity
The selectivity profile of compounds based on this structure shows minimal cross-reactivity with non-target bacteria, indicating a favorable safety margin for therapeutic applications. Such selectivity is crucial for minimizing side effects in clinical settings .
Case Studies
A notable case study involved the evaluation of a structural analogue of this compound in treating bacterial infections. This study reported significant reductions in bacterial load in infected models, underscoring the compound's potential as a lead candidate for further development as an antimicrobial agent .
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antichlamydial | Inhibition of Chlamydia trachomatis growth | |
Cytotoxicity | Low toxicity in mammalian cell lines | |
Selectivity | Minimal activity against non-target bacteria |
Property | Value |
---|---|
Molecular Formula | C12H15F3N2O2 |
Molecular Weight | 276.25 g/mol |
CAS Number | 916210-33-8 |
Properties
IUPAC Name |
tert-butyl N-[[2-(trifluoromethyl)pyridin-4-yl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-8-4-5-16-9(6-8)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSFOVMKSUOWGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732122 | |
Record name | tert-Butyl {[2-(trifluoromethyl)pyridin-4-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916210-33-8 | |
Record name | 1,1-Dimethylethyl N-[[2-(trifluoromethyl)-4-pyridinyl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916210-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {[2-(trifluoromethyl)pyridin-4-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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